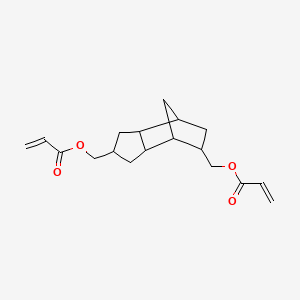
Tricyclodecanedimethanol (2,6)-diacrylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tricyclodecanedimethanol (2,6)-diacrylate is a unique alicyclic diol with a complex tricyclic structure. This compound is known for its high reactivity and is widely used in the synthesis of various polymers, including polyacrylates, polyesters, epoxy resins, and polyurethanes. Its unique structure imparts excellent adhesion, high tensile strength, heat resistance, weather resistance, and impact resistance to the polymers it forms .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Tricyclodecanedimethanol (2,6)-diacrylate is typically synthesized using dicyclopentadiene as the starting material. The synthesis process involves several steps, including hydroformylation, hydrogenation, and esterification. The reaction conditions often require the use of catalysts, such as palladium or rhodium complexes, to facilitate the reactions .
Industrial Production Methods: In industrial settings, the production of this compound is carried out in large-scale reactors. The process is usually conducted in a batch or continuous mode, depending on the desired production scale. The use of advanced catalysts and optimized reaction conditions ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions: Tricyclodecanedimethanol (2,6)-diacrylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction often involves nucleophiles such as halides or amines.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted tricyclodecanedimethanol derivatives.
Wissenschaftliche Forschungsanwendungen
Tricyclodecanedimethanol (2,6)-diacrylate has a wide range of applications in scientific research:
Chemistry: Used as a monomer in the synthesis of high-performance polymers and resins.
Biology: Employed in the development of biocompatible materials for medical devices and drug delivery systems.
Medicine: Utilized in the formulation of dental materials and bone cements.
Industry: Applied in the production of UV-curable coatings, adhesives, and optical materials
Wirkmechanismus
The mechanism of action of tricyclodecanedimethanol (2,6)-diacrylate involves its ability to undergo polymerization reactions. The compound’s diacrylate groups react with other monomers to form cross-linked polymer networks. This process is often initiated by heat, light, or chemical initiators, leading to the formation of highly stable and durable polymers. The molecular targets and pathways involved in these reactions include radical polymerization and step-growth polymerization .
Vergleich Mit ähnlichen Verbindungen
Tricyclodecanedimethanol Dimethacrylate: Similar in structure but contains methacrylate groups instead of acrylate groups.
Bis(hydroxymethyl)tricyclodecane: A precursor in the synthesis of tricyclodecanedimethanol (2,6)-diacrylate.
Uniqueness: this compound stands out due to its unique tricyclic structure and the presence of diacrylate groups, which impart superior mechanical properties and chemical resistance to the polymers it forms. This makes it highly valuable in applications requiring high-performance materials .
Eigenschaften
CAS-Nummer |
116738-40-0 |
|---|---|
Molekularformel |
C18H24O4 |
Molekulargewicht |
304.4 g/mol |
IUPAC-Name |
[8-(prop-2-enoyloxymethyl)-4-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate |
InChI |
InChI=1S/C18H24O4/c1-3-17(19)21-9-11-5-14-12-7-13(10-22-18(20)4-2)15(8-12)16(14)6-11/h3-4,11-16H,1-2,5-10H2 |
InChI-Schlüssel |
LISQVJRGPPEVJK-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OCC1CC2C3CC(C(C3)C2C1)COC(=O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


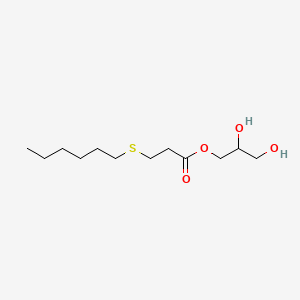

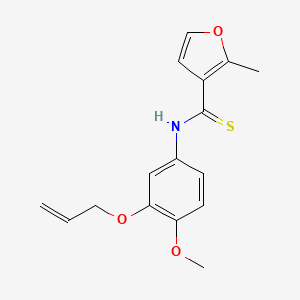
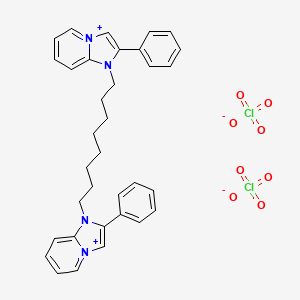

![(2S,5R,6R)-6-[[2-(4-hydroxyphenyl)-2-[[5-oxo-2-(4-propanoylpiperazin-1-yl)-8H-pyrido[2,3-d]pyrimidine-6-carbonyl]amino]acetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid](/img/structure/B15193694.png)
![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)
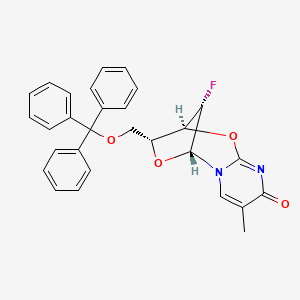


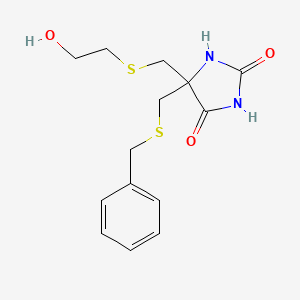
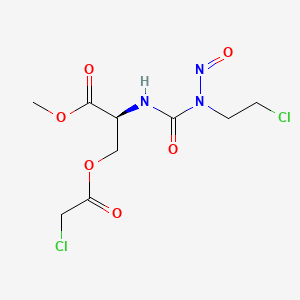

![(E)-3-(6-aminopyridin-3-yl)-N-[[5-[4-(4,4-difluoropiperidine-1-carbonyl)phenyl]-7-(4-fluorophenyl)-2-benzofuran-1-yl]methyl]prop-2-enamide](/img/structure/B15193741.png)
